

Application Notes and Protocols for KL-11743 in Cell Culture

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Compound of Interest

Compound Name: KL-11743
Cat. No.: B12431999

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These application notes provide a comprehensive overview of the experimental use of **KL-11743**, a potent and orally active inhibitor of class I glucose transporters (GLUTs), in a cell culture setting. The following protocols and data are intended to guide researchers in utilizing **KL-11743** to investigate cancer metabolism and related therapeutic strategies.

Introduction

KL-11743 is a glucose-competitive inhibitor targeting GLUT1, GLUT2, GLUT3, and GLUT4.[1][2] By blocking the primary pathway of glucose entry into cells, **KL-11743** effectively inhibits glycolysis, leading to significant alterations in cellular metabolism and energy production.[3][4][5] This compound has shown particular efficacy in cancer cells that are highly dependent on glucose for survival and proliferation. Notably, **KL-11743**'s mechanism of action involves inducing a rapid collapse of NADH pools and a significant accumulation of aspartate, indicating a metabolic shift towards oxidative phosphorylation.[3][5] Furthermore, it can synergize with inhibitors of electron transport to induce cell death and can trigger a form of cell death known as disulfidptosis by inducing disulfide bonds in cytoskeletal proteins.[2]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of **KL-11743** across various cell-based assays.

Table 1: IC50 Values of **KL-11743** for Class I Glucose Transporters

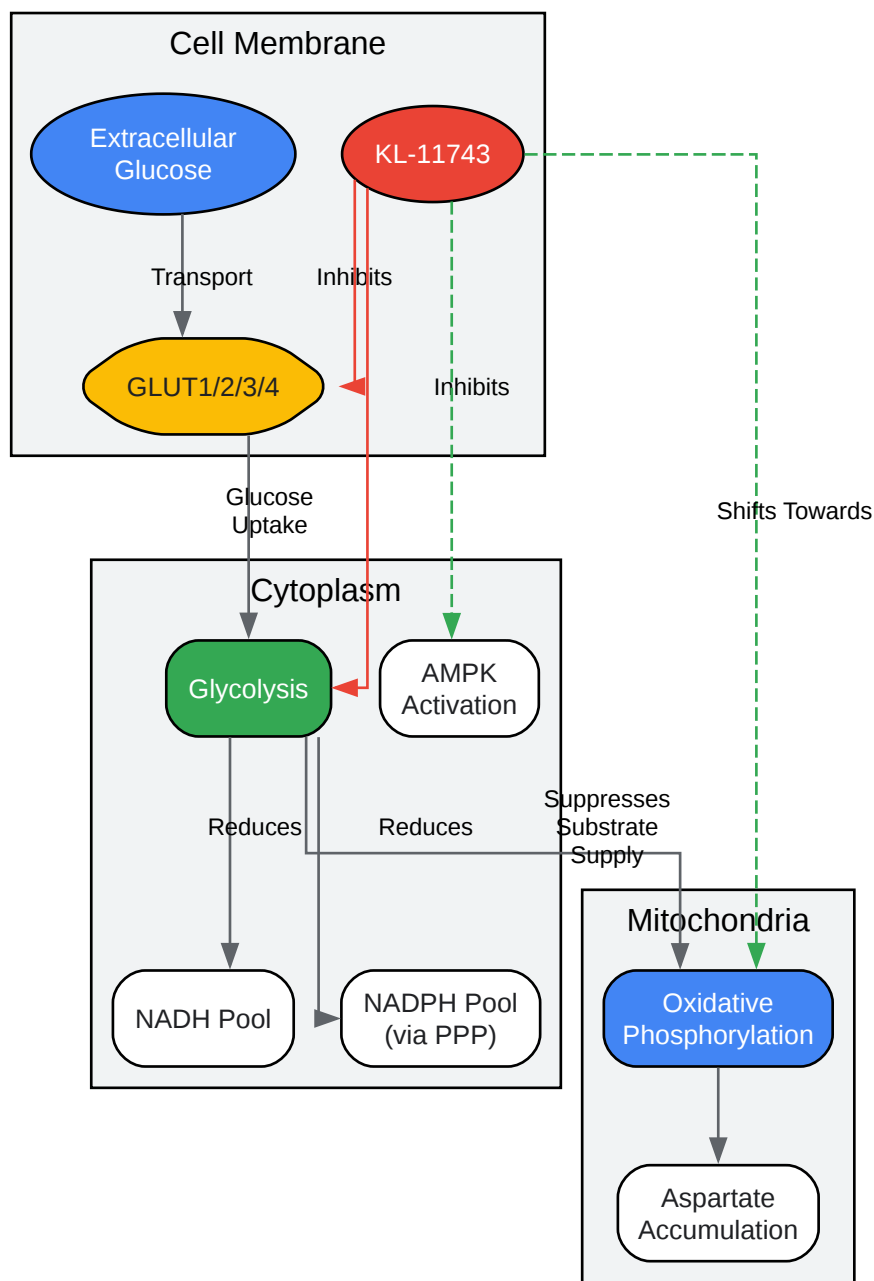
Target	IC50 (nM)
GLUT1	115[1][2]
GLUT2	137[1][2]
GLUT3	90[1][2]
GLUT4	68[2][6]

Table 2: Functional Inhibition of Glucose Metabolism in HT-1080 Fibrosarcoma Cells

Parameter	IC50 (nM)
Glucose Consumption	228[2][4][6]
Lactate Secretion	234[2][4][6]
2-Deoxyglucose (2DG) Transport	87[2][4][6]
Glycolytic ATP Production	127[2][4][6]
Cell Growth (72h)	677[2]

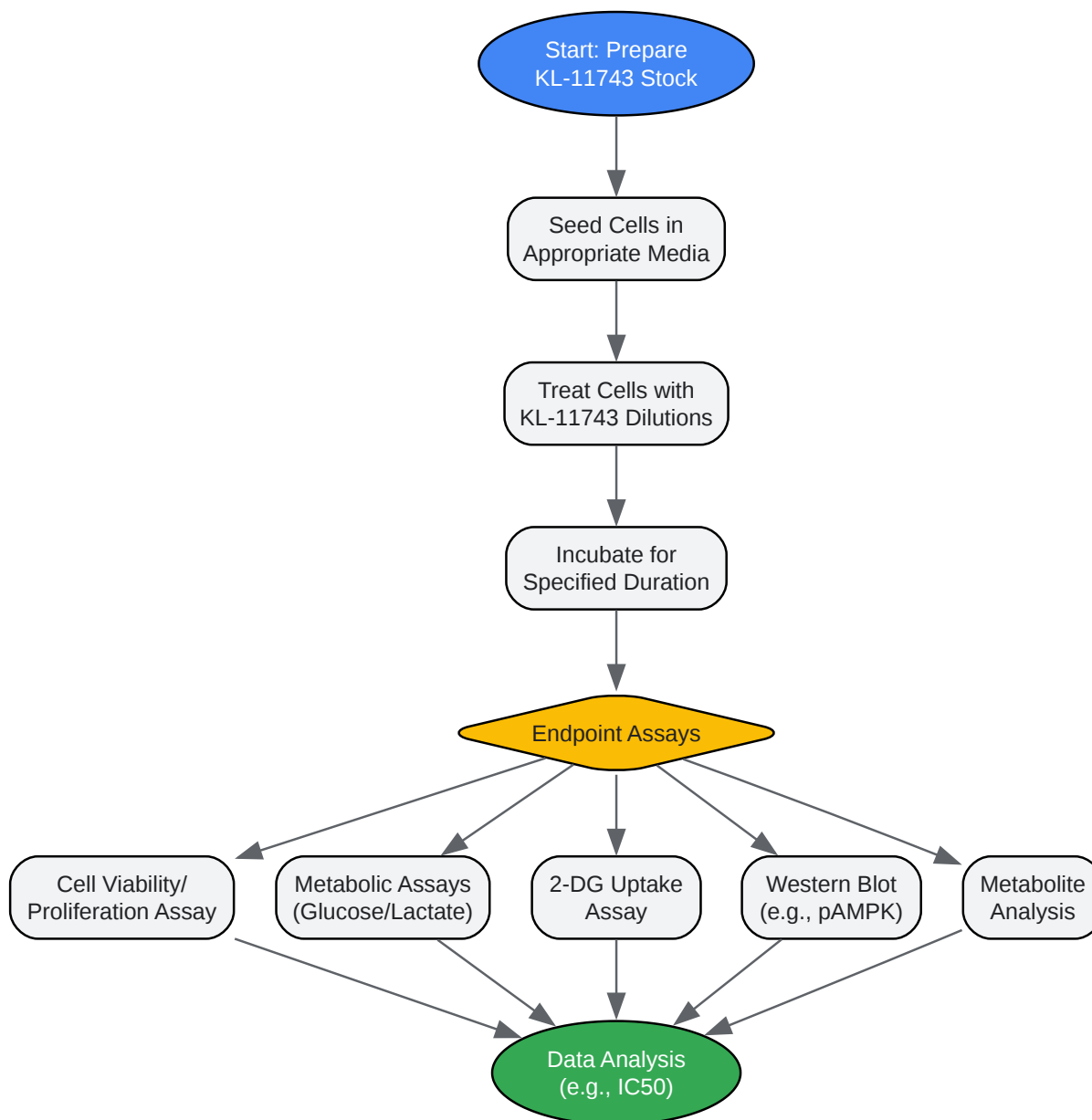
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **KL-11743** and a general workflow for its in vitro evaluation.



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Caption: Mechanism of action of **KL-11743**.



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Caption: General experimental workflow for in vitro studies.

Experimental Protocols

Preparation of KL-11743 Stock Solution

Objective: To prepare a concentrated stock solution of **KL-11743** for use in cell culture experiments.

Materials:

- **KL-11743** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Procedure:

- Prepare a 10 mM stock solution of **KL-11743** by dissolving the appropriate amount of powder in fresh, anhydrous DMSO.[1] For example, to make 1 mL of a 10 mM stock, dissolve 5.23 mg of **KL-11743** (MW: 522.6 g/mol) in 1 mL of DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to 12 months or at -80°C for longer-term storage.[6]

Cell Viability and Proliferation Assay

Objective: To determine the effect of **KL-11743** on the growth and viability of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., HT-1080, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)[7]
- 96-well cell culture plates
- **KL-11743** stock solution
- Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or use of an automated imager like IncuCyte)
- Phosphate-buffered saline (PBS)

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **KL-11743** in complete culture medium from the stock solution. A typical concentration range is 39 nM to 10,000 nM.^[2] Include a DMSO-only vehicle control.
- Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of **KL-11743** or vehicle control.
- Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).^[2]
- At each time point, measure cell viability according to the manufacturer's protocol for the chosen reagent or acquire images using an automated imager.
- Normalize the data to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Glucose Consumption and Lactate Production Assay

Objective: To quantify the effect of **KL-11743** on glycolysis by measuring glucose uptake from and lactate secretion into the culture medium.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 24-well or 6-well cell culture plates
- **KL-11743** stock solution
- Glucose and Lactate assay kits (e.g., colorimetric or fluorescent kits)
- Microplate reader

Procedure:

- Seed cells in 24-well or 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **KL-11743** (e.g., 0.001-10 μM) for a specified period, typically 24 hours.[2][8]
- At the end of the incubation, collect a sample of the culture medium from each well.
- Centrifuge the medium samples to remove any detached cells or debris.
- Measure the concentration of glucose and lactate in the collected medium using appropriate assay kits, following the manufacturer's instructions.
- In parallel, determine the cell number in each well to normalize the glucose consumption and lactate production rates.
- Calculate glucose consumption by subtracting the final glucose concentration in the medium from the initial concentration. Lactate production is the final concentration in the medium of treated cells.

Western Blot Analysis for AMPK Activation

Objective: To assess the activation of the AMPK signaling pathway in response to **KL-11743** treatment.

Materials:

- Cancer cell line (e.g., HT-1080)
- 6-well cell culture plates
- **KL-11743** stock solution
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis equipment
- PVDF membrane and transfer apparatus

- Primary antibodies: anti-phospho-AMPK (Thr172), anti-total AMPK, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control (e.g., anti-actin).
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with **KL-11743** (e.g., 0.001-10 μ M) for a short duration, typically 1 hour, as AMPK phosphorylation is a rapid event.[\[2\]](#)[\[9\]](#)
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and determine the ratio of phosphorylated to total protein.

Concluding Remarks

KL-11743 is a valuable research tool for investigating the role of glucose metabolism in cancer. The protocols outlined above provide a framework for characterizing its effects on cell viability,

metabolic function, and key signaling pathways. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

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